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Cat. No.: B15615508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding site of Egfr-IN-119, a

non-covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information

presented herein is compiled from available scientific literature and computational analyses,

offering a detailed perspective for researchers in oncology and drug discovery.

Introduction to Egfr-IN-119
Egfr-IN-119, also identified as compound 5l in specific lead optimization studies, is a potent

inhibitor of EGFR.[1] As a non-covalent inhibitor, its mechanism of action involves reversible

binding to the EGFR kinase domain, thereby competing with adenosine triphosphate (ATP) and

inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR

signaling can effectively suppress the proliferation of cancer cells that are dependent on this

pathway.

Quantitative Data: Inhibitory Potency
The inhibitory activity of Egfr-IN-119 and its analogs has been quantified through in vitro

assays. The following table summarizes the available data for key compounds from the

imidazo[1,2-a]quinoxaline series.
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Compound Target IC50 (nM)
Cell Line
(Antiproliferative
IC50)

Egfr-IN-119 (5l) EGFR 84.3[1] A549 (1.34 µM)[1]

Erlotinib (Control) EGFR 221.03
Not Reported in this

context

Compound 6b EGFR (Wild Type) 211.22 H1975 (3.65 µM)

Compound 7j EGFR (Wild Type) 193.18
Not Reported in this

context

Compound 9a EGFR (Wild Type) 223.32
Not Reported in this

context

Compound 9c EGFR (Wild Type) 221.53
Not Reported in this

context

EGFR Target Binding Site of Egfr-IN-119
Computational modeling, specifically molecular docking, has been employed to elucidate the

binding mode of Egfr-IN-119 within the ATP-binding pocket of the EGFR kinase domain. These

in silico studies provide a detailed view of the molecular interactions that govern the inhibitor's

potency.

The binding site of non-covalent EGFR inhibitors is located in the cleft between the N-lobe and

the C-lobe of the kinase domain. This pocket is characterized by several key regions that are

crucial for inhibitor binding:

Hinge Region: Forms hydrogen bonds with the inhibitor. Key residues in this region include

Met793.

Gatekeeper Residue: A critical residue that controls access to a deeper hydrophobic pocket.

In wild-type EGFR, this is Thr790.

Hydrophobic Regions: Provide extensive van der Waals interactions.
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DFG Motif: Located in the activation loop, its conformation (DFG-in or DFG-out) influences

the binding of different inhibitor types.

Based on in silico analyses of the imidazo[1,2-a]quinoxaline scaffold, Egfr-IN-119 is predicted

to occupy the ATP-binding site and engage in key interactions with the surrounding amino acid

residues. The core of the molecule likely forms a crucial hydrogen bond with the backbone of

Met793 in the hinge region, a hallmark of many ATP-competitive kinase inhibitors. The

substituted phenyl rings of the molecule are expected to extend into hydrophobic pockets,

further stabilizing the complex.

Signaling Pathway and Experimental Workflow
To understand the context of Egfr-IN-119's action, it is essential to visualize the EGFR

signaling pathway it inhibits and the typical workflow for assessing its binding.
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Caption: Simplified EGFR signaling pathway and the inhibitory action of Egfr-IN-119.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Egfr-IN-119: A Technical Guide to its Target Binding Site
on EGFR]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15615508#egfr-in-119-target-binding-site-on-egfr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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